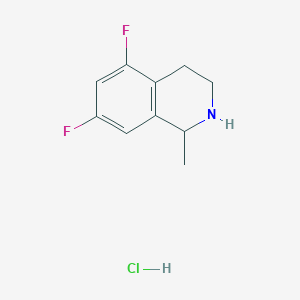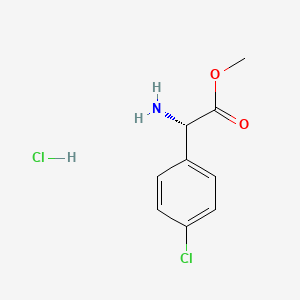
(S)-Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride
Vue d'ensemble
Description
(S)-Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride is a chiral compound with significant applications in medicinal chemistry. It is a derivative of glycine and is known for its potential therapeutic properties. The compound is characterized by the presence of a methyl ester group, an amino group, and a 4-chlorophenyl group, making it a versatile molecule for various chemical reactions and applications.
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . It has hazard statements H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include P280, P305+P351+P338, P304+P340, P302+P352, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-amino-2-(4-chlorophenyl)acetic acid.
Esterification: The carboxylic acid group of 2-amino-2-(4-chlorophenyl)acetic acid is esterified using methanol in the presence of a strong acid catalyst such as sulfuric acid to form the methyl ester.
Chirality Introduction: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques to obtain the (S)-enantiomer.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or oximes.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of imines or oximes.
Reduction: Formation of 2-amino-2-(4-chlorophenyl)ethanol.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
(S)-Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its structural similarity to neurotransmitters.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (S)-Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can mimic or inhibit the action of natural substrates, leading to modulation of biochemical pathways. The presence of the 4-chlorophenyl group enhances its binding affinity to certain targets, making it a potent molecule for therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-Amino-2-(4-chlorophenyl)ethanol: Similar structure but lacks the ester group.
2-Amino-2-(4-chlorophenyl)acetic acid: Parent compound without the methyl ester group.
2,2-Bis(4-chlorophenyl)acetic acid: Contains two 4-chlorophenyl groups but lacks the amino group.
Uniqueness
(S)-Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chiral center adds to its specificity in biological interactions, making it a valuable compound in medicinal chemistry.
Propriétés
IUPAC Name |
methyl (2S)-2-amino-2-(4-chlorophenyl)acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2.ClH/c1-13-9(12)8(11)6-2-4-7(10)5-3-6;/h2-5,8H,11H2,1H3;1H/t8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLFXIBKUZFTNJA-QRPNPIFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](C1=CC=C(C=C1)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



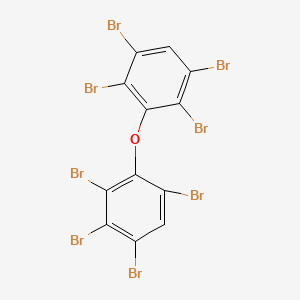
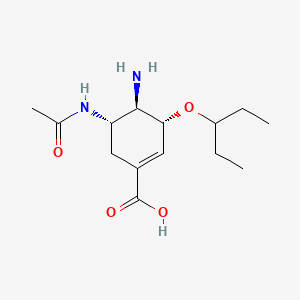
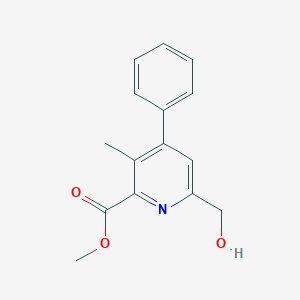
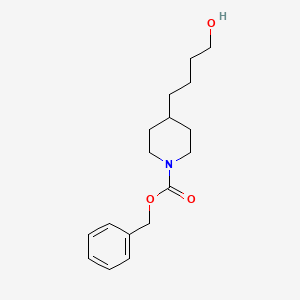
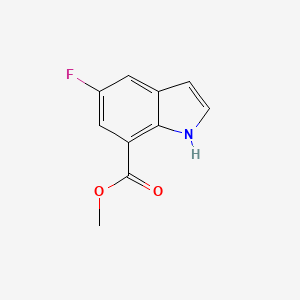
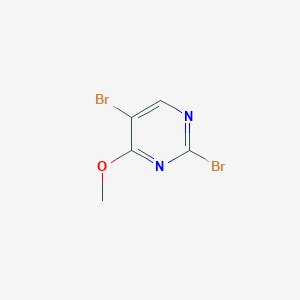
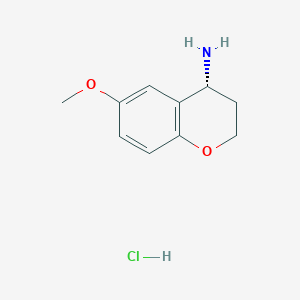
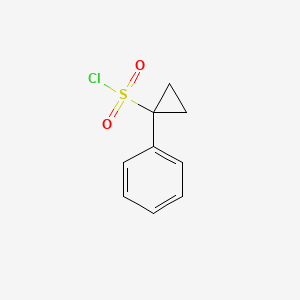
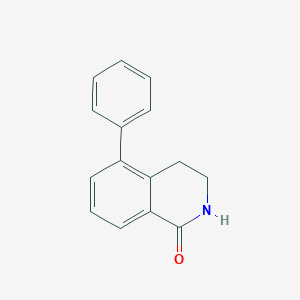
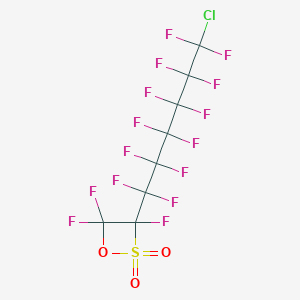
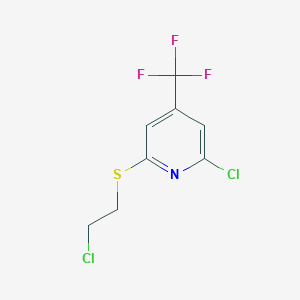
![2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride](/img/structure/B1431249.png)
